molecular formula C7H11N3 B10847502 [(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

Cat. No.: B10847502
M. Wt: 137.18 g/mol
InChI Key: LMFNLINKCDGRTE-PHDIDXHHSA-N
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Description

[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with an imidazole ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines or alcohols.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The cyclopropyl group can introduce strain into molecular structures, affecting their reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simple heterocyclic compound with a similar ring structure.

    Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.

    Histamine: A biologically active compound with an imidazole ring and an amine group.

Uniqueness

[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct structural and chemical properties

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

LMFNLINKCDGRTE-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C2=CN=CN2)CN

Canonical SMILES

C1C(C1C2=CN=CN2)CN

Origin of Product

United States

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